Quinoxalin-2-ylmethanamine
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Description
Quinoxalin-2-ylmethanamine is a chemical compound with the formula C9H9N3 . It is used for research purposes .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been a subject of interest in recent years . They can be formed by condensing ortho-diamines with 1,2-diketones . A novel procedure for the synthesis of quinoxaline derivatives has been developed, which involves the reaction between 2-(3-oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile and benzene-1,2-diamine .Molecular Structure Analysis
Quinoxalin-2-ylmethanamine is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring . The structure–activity relationships (SARs) analysis indicates that quinoxalin-2(1H)-one containing a 4-aryl-substituted thiazol-2-amine moiety is optimal for antiviral activity .Chemical Reactions Analysis
The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention due to their diverse biological activities and chemical properties . This includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .Physical And Chemical Properties Analysis
Quinoxalin-2-ylmethanamine is stored in a dark place, under an inert atmosphere, at 2-8°C . The physical and chemical properties of a material like Quinoxalin-2-ylmethanamine are influenced by factors such as feedstock choice and pyrolysis temperature .Safety And Hazards
Future Directions
The future developments of multi-component reactions of quinoxalin-2(1H)-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields .
properties
IUPAC Name |
quinoxalin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAQGRPUYKZUDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567919 |
Source
|
Record name | 1-(Quinoxalin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoxalin-2-ylmethanamine | |
CAS RN |
131052-78-3 |
Source
|
Record name | 1-(Quinoxalin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30567919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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